molecular formula C23H25ClN2O3 B12173901 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone

Cat. No.: B12173901
M. Wt: 412.9 g/mol
InChI Key: UJPFDQCODVSJJL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone , derived through the following rationale:

  • Piperidine backbone : The parent structure is piperidine, a six-membered heterocycle with one nitrogen atom.
  • Substituents on piperidine : Position 4 of the piperidine ring is substituted with a 4-chlorophenyl group (a benzene ring with a chlorine atom at the para position) and a hydroxyl group.
  • Methanone linkage : The ketone functional group (-CO-) bridges the piperidine’s nitrogen (position 1) and the indole’s carbon (position 4).
  • Indole modifications : The indole nitrogen (position 1) is substituted with a 2-methoxyethyl chain (-CH2CH2OCH3).

This classification places the compound within the broader category of arylpiperidine-indole methanones , characterized by their dual heterocyclic systems and ketone linkages.

Molecular Formula and Weight Analysis

The molecular formula C23H25ClN2O3 was determined via high-resolution mass spectrometry, with a calculated molecular weight of 412.9 g/mol . Key compositional features include:

Component Count Role in Structure
Carbon (C) 23 Backbone of piperidine, indole, and substituents
Hydrogen (H) 25 Saturation of bonds and functional groups
Chlorine (Cl) 1 Para-substituent on the phenyl ring
Nitrogen (N) 2 Piperidine and indole heteroatoms
Oxygen (O) 3 Hydroxyl, methoxy, and ketone groups

The chlorine atom contributes significantly to the compound’s polarity (electronegativity = 3.16), while the methoxyethyl chain enhances solubility in polar aprotic solvents.

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data for this compound remains unreported in the literature. However, computational models predict the following structural features:

  • Piperidine ring conformation : Adopts a chair conformation, minimizing steric strain between the 4-chlorophenyl and hydroxyl groups.
  • Indole orientation : The indole system lies perpendicular to the piperidine ring, stabilized by van der Waals interactions between the chlorophenyl group and indole’s benzene ring.
  • Methoxyethyl chain : Adopts an extended conformation to avoid steric clashes with the methanone group.

The 3D structure, modeled using PubChem’s computational tools, reveals a torsion angle of 112.5° between the piperidine and indole planes, suggesting moderate conformational flexibility.

Comparative Structural Analysis With Related Piperidinyl-Indole Hybrids

The structural uniqueness of this compound becomes evident when compared to analogous hybrids (Table 1):

Compound Key Structural Differences Biological Implications
Haloperidol impurity Lacks indole system; features a butyrophenone Dopamine receptor antagonism
2-Phenyl-3-(piperidin-4-yl)-1H-indole No methanone linkage; phenyl at indole C2 Cyclooxygenase inhibition
Indole-piperidine amides Amide (-CONH-) instead of ketone (-CO-) Dual cholinesterase/β-secretase inhibition

Critical distinctions :

  • Methanone vs. amide : The ketone group in the subject compound reduces hydrogen-bonding capacity compared to amides, potentially altering target selectivity.
  • Substituent positioning : The 4-chlorophenyl group at piperidine C4 creates steric bulk absent in simpler indole-piperidines, possibly influencing receptor binding kinetics.
  • Methoxyethyl chain : Unlike shorter alkyl chains in analogs, this substituent may enhance blood-brain barrier permeability via increased lipophilicity.

These structural nuances underscore the compound’s potential as a scaffold for central nervous system-targeted therapeutics.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(2-methoxyethyl)indol-4-yl]methanone

InChI

InChI=1S/C23H25ClN2O3/c1-29-16-15-25-12-9-19-20(3-2-4-21(19)25)22(27)26-13-10-23(28,11-14-26)17-5-7-18(24)8-6-17/h2-9,12,28H,10-11,13-16H2,1H3

InChI Key

UJPFDQCODVSJJL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Mannich Reaction Approach

A three-component reaction between 4-chlorobenzaldehyde, ammonium acetate, and a diketone (e.g., acetonedicarboxylic acid) under acidic conditions forms the piperidine ring. The hydroxyl group is introduced via ketone reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixture

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: ~60–70% (estimated from analogous protocols).

Grignard Addition Pathway

4-Chlorophenylmagnesium bromide reacts with N-Boc-piperidin-4-one to form 4-(4-chlorophenyl)-piperidin-4-ol after acidic workup and Boc deprotection.

Key Steps :

  • Grignard reagent preparation : 4-Chlorobromobenzene + Mg in THF.

  • Nucleophilic addition : Piperidin-4-one + Grignard reagent at 0°C.

  • Deprotection : HCl in dioxane removes the Boc group.

Synthesis of 1-(2-Methoxyethyl)-1H-indol-4-yl Intermediate

The indole derivative is prepared via N-alkylation of 4-bromoindole followed by lithiation and functionalization.

N-Alkylation of Indole

4-Bromoindole reacts with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form 1-(2-methoxyethyl)-4-bromo-1H-indole.

Optimized Conditions :

  • Solvent: DMF

  • Temperature: 60°C, 12 hours

  • Yield: ~75% (based on similar indole alkylations).

Lithiation and Quenching

The brominated indole undergoes lithiation at −78°C using n-BuLi, followed by quenching with CO₂ to generate the carboxylic acid, which is subsequently converted to an acyl chloride using thionyl chloride (SOCl₂).

Coupling of Piperidine and Indole Moieties

The final step involves amide bond formation between the piperidine amine and indole acyl chloride.

Carbodiimide-Mediated Coupling

1-(2-Methoxyethyl)-1H-indole-4-carbonyl chloride reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine using EDCI and HOBt in dichloromethane (DCM).

Reaction Parameters :

  • Molar ratio: 1:1.2 (indole:piperidine)

  • Base: Triethylamine (TEA)

  • Time: 24 hours at room temperature

  • Purification: Column chromatography (ethyl acetate/hexane, 3:7).

Alternative Coupling Methods

Schotten-Baumann Conditions :

  • Acyl chloride + piperidine in aqueous NaOH/CH₂Cl₂ biphasic system.

  • Faster reaction (6–8 hours) but lower yield (~50%) due to hydrolysis.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety. Key modifications include:

  • Solvent Recycling : Ethyl acetate recovery via distillation.

  • Catalyst Immobilization : EDCI bound to polystyrene resin for easy separation.

Challenges and Mitigation

IssueSolution
Indole Polymerization Strict temperature control (−78°C during lithiation)
Low Coupling Yield Use of DMF as a co-solvent (5% v/v)
Piperidine Hygroscopicity Store under nitrogen with molecular sieves

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperidine compounds can exhibit antidepressant and anxiolytic effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor affinity, which is crucial for mood regulation .

Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, a related compound demonstrated significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that similar structures may be effective against other microbial targets .

Inhibition of Enzymatic Activity

Compounds with piperidine structures have been studied for their ability to inhibit enzymes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels . Molecular docking studies have been employed to understand the binding interactions responsible for this inhibition.

Case Study 1: Antidepressant Activity

A study investigated the effects of various piperidine derivatives on serotonin transporter (SERT) modulation. The results indicated that certain modifications led to enhanced SERT affinity, which is promising for developing new antidepressants .

Case Study 2: Antimicrobial Efficacy

In another study, a series of piperidine-based compounds were synthesized and tested against multiple bacterial strains. The findings revealed that specific substitutions on the piperidine ring significantly improved antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the indole moiety may interact with serotonin receptors, while the piperidine ring could interact with dopamine receptors, leading to potential effects on neurotransmission pathways.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Compound A, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Source
Compound A 4-Chlorophenyl, hydroxypiperidine, 2-methoxyethyl-indole 412.9 Unique indole substitution; moderate lipophilicity
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound B) 4-Chlorophenyl, pyrimidinyl-piperidine 302.1 Pyrimidine ring enhances hydrogen bonding; lower molecular weight
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone (Compound C) 4-Chlorophenyl, tetrahydrofuran 211.05 Simplified structure; potential for improved solubility
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenylmethanone (Compound D) 4-Chlorophenyl, hydroxypiperidine, cyclopropyl-phenyl 355.9 (C21H22ClNO2) Cyclopropyl group may enhance metabolic stability
1-(2-Aminoethyl)piperidin-4-ylmethanone (Compound E) 4-Fluorophenyl, aminoethyl-piperidine 280.3 Fluorine substitution; aminoethyl side chain for improved solubility

Structural Variations and Implications

  • Piperidine Substitutions: Compound A and D retain the hydroxypiperidine group, which is critical for hydrogen-bonding interactions with biological targets . Compound E features a 4-fluorophenyl group instead of 4-chlorophenyl, which may reduce steric hindrance while maintaining electron-withdrawing effects .
  • Heterocyclic Moieties :

    • The indole group in Compound A is substituted with a 2-methoxyethyl chain, enhancing lipophilicity and possibly blood-brain barrier penetration . Compound C’s tetrahydrofuran ring offers a smaller, more polar scaffold, likely improving aqueous solubility .
  • Bridging Groups: Compound D employs a cyclopropyl-phenyl methanone bridge, introducing rigidity that could influence conformational stability in binding pockets .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Compound A’s higher molecular weight (412.9 g/mol) compared to Compounds B (302.1 g/mol) and C (211.05 g/mol) may limit its solubility but enhance membrane permeability .
  • The 2-methoxyethyl group in Compound A contributes to moderate lipophilicity (logP estimated >3), whereas Compound C’s tetrahydrofuran ring likely reduces logP, favoring solubility .

Spectral and Analytical Data

  • Compound B exhibits a melting point of 90–92°C, with HRMS confirming its molecular ion peak at m/z 302.1042 . Similar data for Compound A are unavailable, highlighting a gap in comparative analysis .

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone is a synthetic organic molecule that combines a piperidine ring with an indole moiety, presenting significant potential in medicinal chemistry. Its unique structure suggests various biological activities, which have been the focus of several studies. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C23H25ClN2O3C_{23}H_{25}ClN_{2}O_{3}, with a molecular weight of 412.92 g/mol. The structure features a hydroxypiperidine linked to an indole derivative, which is crucial for its biological interactions.

PropertyValue
Molecular Weight412.92 g/mol
Molecular FormulaC23 H25 Cl N2 O3
LogP3.1739
Polar Surface Area42.152 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through enzyme inhibition and receptor modulation. Studies have indicated that compounds with similar structures often exhibit significant pharmacological effects:

  • Antidepressant Activity : Related compounds have shown efficacy in treating depressive disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The indole structure is known for its anti-inflammatory properties, potentially reducing cytokine production.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, particularly against Gram-positive strains.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that structurally related compounds exhibit diverse biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(2-methoxyethyl)aniline Similar aromatic substitutionAntidepressant
Indomethacin Indole structure, carboxylic acidAnti-inflammatory
Piperine Piperidine ring, phenolic structureBioactive in various pathways

The unique combination of the hydroxypiperidine and indole framework in [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone may confer distinct pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : Research has shown that derivatives of piperidine exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Strong inhibitory activity was observed, indicating potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
  • Binding Affinity Studies : Docking studies have elucidated the interactions between this compound and various protein targets, enhancing understanding of its mechanism of action and guiding further drug development efforts.

Q & A

Q. What synthetic routes are employed for the preparation of [compound], and how is purity assessed?

The compound is synthesized via multi-step organic reactions, often involving coupling of substituted piperidine and indole precursors. For example, benzoylpiperidine derivatives are synthesized using acid-catalyzed condensation between piperidine intermediates and activated carbonyl groups, followed by purification via column chromatography (e.g., n-hexane/EtOAC eluent systems) . Purity is confirmed using HPLC (retention time and peak area analysis at 254 nm) and 1H/13C-NMR spectroscopy to verify chemical environments and absence of impurities. Elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. How is the crystal structure of [compound] determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related piperidine derivatives, SC-XRD at low temperatures (e.g., 123 K) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, crystal structures of similar compounds show that the 4-chlorophenyl group adopts a chair conformation in the piperidine ring, influencing molecular packing and stability . Data refinement (R factor < 0.06) ensures accuracy .

Q. What in vitro assays are used to evaluate the receptor binding profile of [compound]?

Radioligand displacement assays are standard for assessing binding affinities at dopamine (DA) and serotonin (5-HT) receptors. Competitive binding studies using tritiated ligands (e.g., [³H]spiperone for D₂ receptors) quantify IC₅₀ values. Multireceptor profiling (e.g., DA, 5-HT₂A, σ receptors) is conducted to identify selectivity, with results normalized to reference compounds like haloperidol .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. To mitigate this:

  • Standardize protocols (e.g., consistent buffer systems like sodium acetate/sodium 1-octanesulfonate at pH 4.6) .
  • Validate results with orthogonal methods (e.g., functional cAMP assays for G-protein-coupled receptors).
  • Cross-reference structural data (e.g., crystallography ) to confirm ligand-receptor interaction hypotheses .

Q. What strategies are effective in optimizing the pharmacokinetic properties of [compound] derivatives?

  • Bioisosteric replacement : Substitute the methoxyethyl group on the indole moiety with polar groups (e.g., hydroxyethyl) to enhance solubility .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in benzoylpiperidine derivatives .
  • SAR studies : Systematic variation of the chlorophenyl and piperidine hydroxyl groups improves blood-brain barrier permeability, as demonstrated in analogues with logP values < 3.0 .

Q. How does molecular conformation, as revealed by crystallography, influence the compound's biological interactions?

SC-XRD data show that the 4-hydroxypiperidine ring adopts a chair conformation, positioning the hydroxyl group for hydrogen bonding with receptor residues (e.g., Asp114 in D₂ receptors). The 2-methoxyethyl chain on the indole moiety exhibits rotational flexibility, enabling adaptive binding to hydrophobic pockets. These structural insights guide rational design of derivatives with improved target engagement .

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